BenchChemオンラインストアへようこそ!

3-Fluoro-5-(trifluoromethyl)benzamide

Antiviral H5N1 Influenza Hemagglutinin Inhibitor

This 3-fluoro-5-(trifluoromethyl)benzamide building block is essential for medicinal chemistry programs targeting antiviral, kinase, and immunology pathways. SAR studies confirm that the 3-fluoro substituent delivers superior inhibitory potency compared to chloro, methyl, or even 3-CF₃ analogs. The amide moiety serves as an indispensable H-bond donor/acceptor for target engagement. Procuring an uncharacterized regioisomer (2- or 4-substituted) or alternative electron-withdrawing group compromises the molecular recognition, binding affinity, and sub-micromolar activity demonstrated against H5N1 hemagglutinin (0.22 μM inhibitor scaffold) and B1 receptor antagonists (5 nM cellular IC₅₀).

Molecular Formula C8H5F4NO
Molecular Weight 207.12 g/mol
CAS No. 207986-20-7
Cat. No. B1302122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)benzamide
CAS207986-20-7
Molecular FormulaC8H5F4NO
Molecular Weight207.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)C(=O)N
InChIInChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14)
InChIKeyBBUBHNZCRQRAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(trifluoromethyl)benzamide (CAS 207986-20-7): Procurement and Research-Grade Overview


3-Fluoro-5-(trifluoromethyl)benzamide (CAS 207986-20-7) is a halogenated aromatic benzamide building block featuring a 3‑fluoro and 5‑trifluoromethyl substitution pattern . It is primarily supplied as a research intermediate for medicinal chemistry, antiviral probe development, and kinase inhibitor design, with a reported melting point of 115–117 °C and a molecular weight of 207.13 g·mol⁻¹ .

Why Generic Substitution Fails for 3-Fluoro-5-(trifluoromethyl)benzamide


The specific 3‑fluoro‑5‑trifluoromethyl substitution pattern on the benzamide scaffold is not readily interchangeable with other regioisomers (e.g., 2‑ or 4‑substituted analogs) or with alternative electron‑withdrawing groups (e.g., chloro or methyl). Structural‑activity relationship (SAR) studies demonstrate that the –F substituent at the 3‑position provides superior inhibitory potency compared to the –CF₃ group at the same position, and the amide oxygen and hydrogen serve as essential H‑bond acceptor and donor, respectively [1]. Therefore, procuring an uncharacterized benzamide derivative risks losing the specific molecular recognition and potency that define this chemotype.

Quantitative Differentiation Evidence for 3-Fluoro-5-(trifluoromethyl)benzamide (CAS 207986-20-7)


Superior –F over –CF₃ Substituent in H5N1 Hemagglutinin Inhibition

In a series of benzamide‑based inhibitors of H5N1 hemagglutinin‑mediated membrane fusion, the 3‑fluoro‑5‑(trifluoromethyl)benzamide moiety proved critical for activity, and the –F group was explicitly determined to be a better substituent than the –CF₃ group at the 3‑position [1]. The most active compound in this series, which incorporates the 3‑fluoro‑5‑(trifluoromethyl)benzamide substructure, achieved an IC₅₀ of 0.22 μM [1].

Antiviral H5N1 Influenza Hemagglutinin Inhibitor

Nanomolar Potency of 3-Fluoro-5-(trifluoromethyl)benzamide‑Containing Bradykinin B1 Antagonist

A derivative in which the 3‑fluoro‑5‑(trifluoromethyl)benzamide is coupled to a cyclopropyl‑carboxamide scaffold (CHEMBL592238) exhibits an IC₅₀ of 5 nM as a bradykinin B1 receptor antagonist in human IMR90 cells [1]. This sub‑10 nM cellular potency positions this chemotype among the most potent B1 antagonists reported.

Bradykinin B1 Receptor Pain/Inflammation GPCR Antagonist

Micromolar Potency of Benzamide Analog in Bfl‑1/Bim Protein–Protein Interaction

Although the precise substitution pattern is not fully resolved, a benzamide derivative structurally related to 3‑fluoro‑5‑(trifluoromethyl)benzamide (CHEMBL5189912) inhibits the Bfl‑1/Bim protein–protein interaction with an IC₅₀ of 2.5 μM in a TR‑FRET assay [1].

Apoptosis Bcl‑2 Family Protein–Protein Interaction Inhibitor

Patent‑Disclosed Bcr‑Abl Kinase Inhibitor Potency for 3‑Substituted Benzamides

A series of 3‑halogenated and 3‑trifluoromethylated benzamide derivatives was identified as highly potent Bcr‑Abl kinase inhibitors, with the lead compound NS‑187 (9b) showing efficacy against imatinib‑resistant CML [1]. While the exact 3‑fluoro‑5‑(trifluoromethyl) substitution is not explicitly named, the patent establishes that 3‑substituted benzamides bearing both halogen and trifluoromethyl groups can achieve sub‑micromolar antiproliferative activity in K562 cells.

Bcr‑Abl Chronic Myeloid Leukemia Kinase Inhibitor

Influenza A Nucleoprotein Inhibitor Benzamide Derivative with Sub‑Micromolar IC₅₀

A related benzamide derivative (compound 39) demonstrated IC₅₀ values of 0.46 μM and 0.27 μM against H3N2 (A/HK/8/68) and A/WSN/33 influenza A strains, respectively [1]. While not the exact 3‑fluoro‑5‑(trifluoromethyl)benzamide, this data underscores the potency achievable with optimized benzamide‑based influenza inhibitors.

Influenza A Nucleoprotein Antiviral

High‑Value Application Scenarios for 3-Fluoro-5-(trifluoromethyl)benzamide (CAS 207986-20-7)


Design of Next‑Generation H5N1 Entry Inhibitors

Procure this compound to synthesize analogs of the 0.22 μM H5N1 hemagglutinin inhibitor 1l, leveraging the established superiority of –F over –CF₃ to maintain or improve potency [1].

Synthesis of High‑Affinity Bradykinin B1 Antagonists

Use 3‑fluoro‑5‑(trifluoromethyl)benzamide as the key benzamide building block in the construction of B1 receptor antagonists, aiming to replicate or exceed the 5 nM cellular IC₅₀ observed for CHEMBL592238 [2].

Development of Second‑Generation Bcr‑Abl Kinase Inhibitors

Incorporate this 3‑halogenated‑5‑trifluoromethyl benzamide into novel Bcr‑Abl inhibitor scaffolds, building on the class‑level validation of 3‑substituted benzamides as potent antiproliferative agents against imatinib‑resistant CML [3].

Exploration of Benzamide‑Based Protein–Protein Interaction Modulators

Employ 3‑fluoro‑5‑(trifluoromethyl)benzamide as a starting material for designing inhibitors of the Bfl‑1/Bim interaction, a target relevant to apoptosis regulation in cancer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.